molecular formula C13H18BrN B3278495 4-(4-Bromo-phenyl)-1-ethyl-piperidine CAS No. 678996-45-7

4-(4-Bromo-phenyl)-1-ethyl-piperidine

Cat. No. B3278495
M. Wt: 268.19 g/mol
InChI Key: LTXQZWNUNQCUPP-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-1-ethyl-piperidine, also known as 4-BEP, is a piperidine derivative compound with a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, biochemistry, and pharmacology. It is a potent agonist of the μ-opioid receptor and is used in the synthesis of various medicinal compounds. 4-BEP is a versatile compound that has been used in a number of research studies to study the effects of opioids on the brain and body.

Scientific Research Applications

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .

2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives

  • Results : The results revealed that compound p2, p3, p4, and p6 exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that compound p2 was the most active one against the cancer cell line .

3. 4-Bromophenol

  • Application Summary : 4-Bromophenol is used in various scientific fields, particularly in thermodynamics research. It’s often used as a reference compound in studies investigating the effects of different substituents on the thermodynamics of hydration of phenol .
  • Methods of Application : The thermodynamics of hydration of 4-Bromophenol can be studied using various experimental methods, including calorimetry and spectroscopy. The data obtained from these experiments can then be analyzed to understand the effect of the bromine substituent on the hydration process .
  • Results : The results of such studies can provide valuable insights into the thermodynamics of hydration of phenolic compounds and the influence of different substituents on this process .

4. 4-Bromophenol

  • Application Summary : 4-Bromophenol is used in various scientific fields, particularly in thermodynamics research. It’s often used as a reference compound in studies investigating the effects of different substituents on the thermodynamics of hydration of phenol .
  • Methods of Application : The thermodynamics of hydration of 4-Bromophenol can be studied using various experimental methods, including calorimetry and spectroscopy. The data obtained from these experiments can then be analyzed to understand the effect of the bromine substituent on the hydration process .
  • Results : The results of such studies can provide valuable insights into the thermodynamics of hydration of phenolic compounds and the influence of different substituents on this process .

properties

IUPAC Name

4-(4-bromophenyl)-1-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXQZWNUNQCUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-phenyl)-1-ethyl-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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